6-Bromo-5-fluoronicotinaldehyde

Descripción general

Descripción

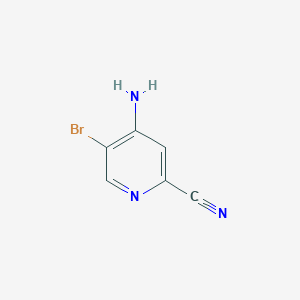

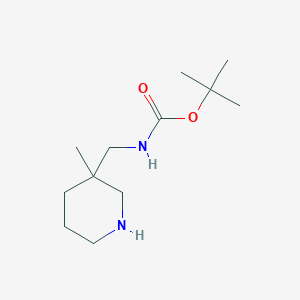

6-Bromo-5-fluoronicotinaldehyde is a chemical compound with the molecular formula C6H3BrFNO . It has a molecular weight of 204 and its InChI code is 1S/C6H3BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H . It is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered aromatic ring (nicotinaldehyde) with bromine (Br), fluorine (F), and an aldehyde group (-CHO) attached to it .Physical and Chemical Properties Analysis

This compound is a solid or liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Radiolabeled Compounds

One notable application of halogenated nicotinaldehydes, closely related to 6-Bromo-5-fluoronicotinaldehyde, is in the synthesis of radiolabeled compounds. Al-Labadi et al. (2006) demonstrated the use of fluorodehalogenation reactions to prepare 6-[18F]fluoroveratraldehyde, a precursor for the clinically important tracer 6-[18F]fluoro-L-dopa. This synthesis pathway leverages the halogen exchange reaction, indicating the potential utility of halogenated nicotinaldehydes in synthesizing radiolabeled molecules for medical imaging and diagnostic purposes (Al-Labadi, Zeller, & Machulla, 2006).

Advancements in Organic Synthesis

The versatility of halogenated pyridines, including compounds similar to this compound, is evident in organic synthesis. Sutherland and Gallagher (2003) detailed the synthesis of 5-bromo-2-fluoro-3-pyridylboronic acid, which was used in Suzuki reactions to create various disubstituted fluoropyridines and pyridones. This work showcases the role of bromo-fluorinated pyridines in constructing complex organic frameworks, highlighting the potential of this compound in similar synthetic applications (Sutherland & Gallagher, 2003).

Photolabile Protecting Groups

In the realm of photochemistry, compounds like this compound are used to develop photolabile protecting groups for aldehydes and ketones. Lu et al. (2003) introduced 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group. This application underscores the potential of bromo-fluorinated compounds in creating light-sensitive materials that have implications for controlled release and photo-triggered reactions (Lu, Fedoryak, Moister, & Dore, 2003).

Electrocatalytic Synthesis

Gennaro et al. (2004) explored the electrocatalytic synthesis of 6-aminonicotinic acid, starting from halogenated pyridines similar to this compound. This study highlights the electrochemical reduction of halogenated pyridines as a viable pathway to valuable pyridine derivatives, suggesting a potential application area for this compound in electrochemical syntheses (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Environmental Transformations

Neilson et al. (1988) investigated the anaerobic transformations of halogenated aromatic aldehydes, including bromo-substituted compounds. The study revealed that these compounds undergo various reactions, including oxidation to carboxylic acids and reduction to alcohols. Such transformations are essential in understanding the environmental fate and biodegradability of halogenated compounds, including those similar to this compound (Neilson, Allard, Hynning, & Remberger, 1988).

Safety and Hazards

The safety information available indicates that 6-Bromo-5-fluoronicotinaldehyde may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Análisis Bioquímico

Biochemical Properties

6-Bromo-5-fluoronicotinaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, leading to alterations in metabolic reactions . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their function and stability .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cancer cell lines by activating the intrinsic apoptotic pathway . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions . It can inhibit enzyme activity by forming covalent bonds with active site residues, leading to enzyme inactivation . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical properties and cellular effects compared to the parent compound . Long-term exposure to this compound in in vitro and in vivo studies has been associated with cumulative effects on cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Studies have identified threshold effects, where a specific dosage level triggers significant biochemical and cellular changes . High doses of this compound have been associated with hepatotoxicity, nephrotoxicity, and other organ-specific toxicities in animal models . It is essential to determine the optimal dosage range to minimize adverse effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic reactions . The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels . For example, this compound has been shown to inhibit cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds . These interactions can have significant implications for cellular metabolism and overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . The subcellular localization of this compound is essential for understanding its precise biochemical and cellular effects.

Propiedades

IUPAC Name |

6-bromo-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVNLXDUQDPXJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1378909.png)

![1-Amino-5-Boc-5-aza-spiro[2.4]heptane](/img/structure/B1378915.png)

![2-Boc-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B1378916.png)

![8-Boc-2-oxo-8-azabicyclo[3.2.1]octane](/img/structure/B1378920.png)

![Benzyl 1-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1378922.png)